4-[(E)-({2-[(4-Bromophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl thiophene-2-carboxylate
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Overview
Description
4-[(E)-({2-[(4-Bromophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This particular compound features a thiophene ring, which is a five-membered ring containing one sulfur atom, and various functional groups that contribute to its unique properties.
Preparation Methods
Common synthetic routes for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods typically involve the condensation of sulfur with carbonyl compounds under specific conditions. Industrial production methods may involve optimization of these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiophene ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(E)-({2-[(4-Bromophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The thiophene ring and its substituents can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds include other thiophene derivatives such as suprofen, articaine, and tioconazole. These compounds share the thiophene ring structure but differ in their substituents and specific applications.
Properties
Molecular Formula |
C22H18BrN3O5S |
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Molecular Weight |
516.4 g/mol |
IUPAC Name |
[4-[(E)-[[2-[(4-bromobenzoyl)amino]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] thiophene-2-carboxylate |
InChI |
InChI=1S/C22H18BrN3O5S/c1-30-18-11-14(4-9-17(18)31-22(29)19-3-2-10-32-19)12-25-26-20(27)13-24-21(28)15-5-7-16(23)8-6-15/h2-12H,13H2,1H3,(H,24,28)(H,26,27)/b25-12+ |
InChI Key |
OCUZMXCIOPZQLM-BRJLIKDPSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)CNC(=O)C2=CC=C(C=C2)Br)OC(=O)C3=CC=CS3 |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)CNC(=O)C2=CC=C(C=C2)Br)OC(=O)C3=CC=CS3 |
Origin of Product |
United States |
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